molecular formula C9H8BrNO B13647151 2-Bromo-6,7-dihydroquinolin-8(5H)-one

2-Bromo-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B13647151
M. Wt: 226.07 g/mol
InChI Key: BKYDAQKNEJLCOD-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydroquinolin-8(5H)-one (CAS: Not explicitly listed; referenced as BD00753160 in BLD Pharm Ltd. products) is a brominated heterocyclic compound with the molecular formula C₉H₈BrNO and molecular weight 226.07 g/mol . Structurally, it consists of a partially saturated quinoline backbone substituted with a bromine atom at the 2-position and a ketone group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-withdrawing ketone and the bromine atom, making it suitable for cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C9H8BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2

InChI Key

BKYDAQKNEJLCOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Palladium-Mediated Cross-Coupling and Cyclization Approach

One effective method for synthesizing quinoline and dihydroquinolinone derivatives, including 2-bromo-substituted analogues, involves palladium-mediated Ullmann cross-coupling reactions. For example, the coupling of 1-bromo-2-nitroarenes with β-halo-enals or -enones under palladium catalysis provides β-aryl derivatives that, upon hydrogenation or reduction, cyclize to quinolines or quinolones, including dihydroquinolinones.

  • Key steps:
    • Palladium-catalyzed cross-coupling of 1-bromo-2-nitrobenzene derivatives with β-halo carbonyl compounds.
    • Subsequent reduction with Pd/C under hydrogen or TiCl3 in aqueous acetone.
    • Cyclization to the dihydroquinolinone framework.

This method is noted for its simplicity, cost-effectiveness, and versatility in producing various quinoline derivatives.

One-Pot Sequential Synthesis via Deep Eutectic Solvent (DES) Medium

A recent environmentally benign approach involves a one-pot sequential synthesis from saturated ketones, employing choline chloride-based deep eutectic solvents (DES). This approach integrates steps of dehydrogenation, cyclization, oxidation, and α-alkenylation to yield alkenylated dihydroquinolinones with high efficiency.

  • Reaction conditions and catalysts:

    • Use of Cu(OAc)2 (20 mol %), TEMPO (20 mol %), 2,2′-bipyridyl (20 mol %), and tetrabutylammonium acetate (TBAA) at 100 °C.
    • Subsequent addition of ammonium acetate and choline chloride:para-toluenesulfonic acid (PTSA) mixture under oxygen atmosphere.
    • Final α-alkenylation step catalyzed by ceric ammonium nitrate (CAN) and TEMPO.
  • Yields:

    • The method achieves yields of 70–83% for α-alkenylated dihydroquinolinones.
    • Optimization studies showed that variations in catalyst, oxidant, solvent, and temperature significantly affect yields (see Table 3 in source).

This method is notable for its use of green solvents, mild conditions, and applicability to a range of substrates.

Multi-Step Synthesis from 4-Bromoaniline Derivatives (Industrial Scale)

A detailed industrially scalable synthesis of bromoquinoline derivatives, including 6-bromoquinoline-4(1H)-one, which is closely related to 2-bromo-6,7-dihydroquinolin-8(5H)-one, involves the following steps:

  • Michael Addition:

    • Ethyl propiolate reacts with 4-bromoaniline in methanol under inert atmosphere at 30–50 °C to form 3-(4-bromoanilino)ethyl acrylate.
  • Cyclization:

    • The acrylate intermediate is heated in diphenyl ether at 200–220 °C to cyclize and form 6-bromoquinoline-4(1H)-one.
  • Chlorination:

    • Treatment of 6-bromoquinoline-4(1H)-one with phosphorus oxychloride in toluene under reflux converts the hydroxyquinoline to the corresponding 4-chloro derivative.
  • Purification:

    • The product is purified by recrystallization from normal heptane.
  • Yields and recovery:
    • Overall yield after five steps is approximately 42%.
    • Individual steps yield between 87% (cyclization) and 93% (chlorination).

This method emphasizes scalability, reproducibility, and environmental considerations suitable for industrial production.

Base-Promoted Cyclization of N-Aryl-β-Bromo-α,β-Unsaturated Amides

Another synthetic route involves the cyclization of N-aryl-β-bromo-α,β-unsaturated amides under mildly basic conditions to afford quinolin-2(1H)-ones and related compounds. Although this method primarily targets 2-quinolinones, it is adaptable for preparing 2-bromo-substituted dihydroquinolinones.

  • Procedure:
    • Potassium carbonate (K2CO3) promotes intramolecular cyclization.
    • Reaction conditions are mild and provide high yields.

This approach is advantageous for synthesizing halogenated quinolinones with good regioselectivity.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range Advantages Limitations
Palladium-mediated Ullmann cross-coupling + reduction Pd catalyst, 1-bromo-2-nitroarenes, β-halo-enals/enones, H2/Pd-C or TiCl3 Moderate to high Simple, economical, versatile Requires Pd catalyst, multi-step
One-pot DES-mediated sequential synthesis Cu(OAc)2, TEMPO, CAN, choline chloride-based DES, 100 °C, O2 atmosphere 70–83% Green solvent, mild, high yield Catalyst and oxidant sensitive
Multi-step from 4-bromoaniline Ethyl propiolate, diphenyl ether, phosphorus oxychloride, reflux ~42% overall Scalable, industrially viable Multi-step, moderate overall yield
Base-promoted cyclization of β-bromo amides K2CO3, mild base conditions High Mild conditions, high yield Limited substrate scope

Research Discoveries and Notes

  • The palladium-mediated Ullmann cross-coupling method allows for the synthesis of a broad range of quinoline derivatives by varying the β-halo carbonyl substrates, demonstrating flexibility in structural modifications.

  • The one-pot DES method represents a significant advancement in green chemistry, utilizing biodegradable solvents and avoiding harsh reagents while achieving excellent yields of α-alkenylated dihydroquinolinones.

  • The industrial method from 4-bromoaniline derivatives highlights the importance of reaction optimization for large-scale production, balancing yield, purity, and environmental impact.

  • Base-promoted cyclization methods provide a straightforward route to quinolinones but may require careful substrate design to incorporate the bromo substituent at the desired position.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in solvents like ethanol or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydroquinolin-8(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

  • Molecular Formula: C₉H₈BrNO (identical to the target compound) .
  • Key Differences: Ring System: The isoquinolinone scaffold differs from quinolinone in nitrogen positioning, leading to distinct electronic and steric environments. Bromine Position: Bromine at the 4-position (vs. 2-position in the target compound) alters reactivity in substitution and coupling reactions. Applications: Used in hydrogen-bonded networks (e.g., N–H···O interactions in crystal structures), as seen in related dihydroisoquinolinones .
  • Safety : Shares similar hazard profiles (H302, H315, H335) .

3-Bromo-6,7-dihydroquinolin-8(5H)-one

  • Molecular Formula: C₉H₈BrNO .
  • Synthetic Utility: Positional isomerism may influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Availability : Offered by American Elements in high-purity grades (99%–99.999%) for specialized applications .

5,7-Dibromo-2-methylquinolin-8-ol

  • Molecular Formula: C₁₀H₇Br₂NO.
  • Key Differences :
    • Substituents : Two bromine atoms (5- and 7-positions) and a hydroxyl group enhance molecular weight (317.98 g/mol) and polarity .
    • Crystal Packing : Exhibits Br···Br halogen interactions (3.63 Å) and O–H···N hydrogen bonds, influencing solid-state properties .
  • Applications: Potential use in metal chelation or as a ligand due to the hydroxyl group .

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

  • Molecular Formula: C₇H₆BrNO.
  • Key Differences: Heterocycle: Indole-based framework (vs. quinoline) alters π-electron density and aromaticity. Reactivity: The indole nitrogen may participate in unique acid-base or coordination chemistry .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Position Key Structural Features Notable Applications
2-Bromo-6,7-dihydroquinolin-8(5H)-one C₉H₈BrNO 226.07 2 Quinolinone, ketone at C8 Cross-coupling reactions, intermediates
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one C₉H₈BrNO 226.07 4 Isoquinolinone, ketone at C8 Crystal engineering, hydrogen bonding
3-Bromo-6,7-dihydroquinolin-8(5H)-one C₉H₈BrNO 226.07 3 Quinolinone, ketone at C8 High-purity synthesis
5,7-Dibromo-2-methylquinolin-8-ol C₁₀H₇Br₂NO 317.98 5,7 Hydroxyl group, methyl at C2 Ligand design, halogen interactions
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one C₇H₆BrNO 200.03 2 Indole, ketone at C4 Heterocyclic diversification

Biological Activity

2-Bromo-6,7-dihydroquinolin-8(5H)-one is a synthetic organic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 2-position and a carbonyl group at the 8-position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₉H₈BrN₁O
  • Molecular Weight : Approximately 226.07 g/mol
  • Melting Point : Varies depending on synthesis method, generally consistent with quinoline derivatives.

The synthesis typically involves bromination of 6,7-dihydroquinolin-8(5H)-one using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform, followed by purification methods such as recrystallization or chromatography .

Antimicrobial Properties

Research indicates that 2-Bromo-6,7-dihydroquinolin-8(5H)-one exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve the inhibition of specific enzymes or receptors critical to microbial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and can influence the efficacy of anticancer drugs. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation .

The biological activity of 2-Bromo-6,7-dihydroquinolin-8(5H)-one is primarily attributed to the presence of the bromine atom, which enhances its reactivity and binding affinity to biological targets. This interaction may modulate enzyme activities or receptor functions, leading to its observed pharmacological effects .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study focused on quinolinone-thiosemicarbazone hybrids showed promising results against Mycobacterium tuberculosis. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict biological activity and confirmed the effectiveness of certain derivatives in inhibiting mycobacterial growth .
  • Antiviral Properties : The compound has been included in studies assessing anti-HIV activity within a series of isoquinoline derivatives. These studies highlighted the potential for structural modifications to enhance antiviral efficacy .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of 2-Bromo-6,7-dihydroquinolin-8(5H)-one and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
6,7-Dihydroquinolin-8(5H)-oneLacks bromine; simpler structureLess reactive due to absence of halogen
4-Chloro-6,7-dihydroquinolin-8(5H)-oneChlorine instead of bromineDifferent reactivity and possibly distinct bioactivity
4-Fluoro-6,7-dihydroquinolin-8(5H)-oneFluorine substitutionUnique electronic properties due to fluorine
3-Bromo-6,7-dihydroquinolin-8(5H)-oneBromine at the 3-positionMay exhibit different biological activities

The presence of bromine at the 2-position significantly impacts both reactivity and potential applications compared to its analogs. Bromine's larger size and electronic properties enhance binding affinity in biological interactions .

Q & A

Q. What are the common synthetic routes for 2-Bromo-6,7-dihydroquinolin-8(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of dihydroquinolinone precursors. For example, bromination using reagents like Br₂ in methanol under controlled conditions (e.g., with NaHCO₃ to neutralize HBr byproducts) is a standard approach . Alternative routes include coupling reactions such as Ni-catalyzed Kumada cross-coupling or geminal dimethylation using NaH/MeI in THF, as demonstrated for structurally related dihydroquinolinones . Optimization involves adjusting stoichiometry, temperature, and catalyst loading, with purity confirmed via HPLC and NMR.

Q. How is X-ray crystallography applied to confirm the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolving bond lengths, angles, and packing interactions like hydrogen bonds (e.g., O–H⋯N) or halogen contacts (Br⋯Br) . For non-crystalline samples, spectroscopic methods (¹H/¹³C NMR, FT-IR) and high-resolution mass spectrometry (HRMS) are complementary.

Q. What spectroscopic techniques are critical for characterizing 2-Bromo-6,7-dihydroquinolin-8(5H)-one, and how are data interpreted?

  • Methodological Answer :
  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups in dihydroquinolinone at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and brominated aromatic carbons.
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm the ketone group, while C–Br stretches appear at ~550–650 cm⁻¹.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 226.07) validates molecular formula (C₉H₈BrNO) .

Advanced Research Questions

Q. How can researchers design experiments to study the role of 2-Bromo-6,7-dihydroquinolin-8(5H)-one in catalytic systems or coordination chemistry?

  • Methodological Answer : The bromine substituent and ketone group enable coordination to transition metals (e.g., Pd, Cu). For example, palladium complexes can be synthesized via one-pot condensation with arylamines in the presence of TsOH, followed by characterization via cyclic voltammetry and X-ray absorption spectroscopy (XAS) to study electronic and geometric properties . Stability under catalytic conditions (e.g., air/moisture) should be assessed via thermogravimetric analysis (TGA).

Q. What strategies resolve contradictions in reported yields or selectivity for bromination reactions of dihydroquinolinone derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (solvent polarity, temperature, bromine source). Systematic studies using design of experiments (DoE) can identify critical variables. For example, switching from Br₂ in MeOH to N-bromosuccinimide (NBS) in DMF may improve regioselectivity. Reaction monitoring via in-situ IR or LC-MS helps track intermediates and optimize kinetics .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., enzymes in cancer pathways). For instance, docking into kinase active sites may explain observed anticancer activity in related quinolinones .

Q. What experimental approaches are used to evaluate the compound’s bioactivity against pathogens or cancer cell lines?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Mechanistic studies (apoptosis via flow cytometry, ROS generation via fluorescence probes) validate activity .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data with independent synthesis and characterization. For example, discrepancies in melting points may arise from polymorphism or impurities. Recrystallization from different solvents (ethanol vs. acetonitrile) and differential scanning calorimetry (DSC) can clarify . Purity must be ≥95% (HPLC) before comparative analysis.

Methodological Tools and Resources

  • Structural Analysis : SHELX , Mercury (crystallography visualization).
  • Synthesis : Schlenk techniques for air-sensitive reactions .
  • Computational : Gaussian (DFT), AutoDock (docking), PyMOL (visualization).

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